molecular formula C21H20N2O3 B11202277 N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11202277
M. Wt: 348.4 g/mol
InChI Key: OLHPZSBYPKOUOW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a tricyclic quinoline derivative synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylate with substituted anilines . Its structure features a tetrahydropyridine ring annelated with a hydroxyquinolone core, distinguishing it from earlier pyrroloquinolone analogs (e.g., VI and VII) by the addition of a methylene unit in the heterocyclic system . Pharmacological studies in rats (10 mg/kg oral dose) demonstrated its ability to enhance urinary output, with activity compared to hydrochlorothiazide and structural analogs .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-12-8-9-16(13(2)11-12)22-20(25)17-19(24)15-7-3-5-14-6-4-10-23(18(14)15)21(17)26/h3,5,7-9,11,24H,4,6,10H2,1-2H3,(H,22,25)

InChI Key

OLHPZSBYPKOUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with a suitable quinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce different hydroquinoline derivatives .

Scientific Research Applications

Chemistry

N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various reactions:

  • Oxidation: Can yield quinoline derivatives.
  • Reduction: Modifies the core structure or substituents.
  • Substitution Reactions: Facilitates the introduction of different functional groups.

Table 1: Common Reactions and Products

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateQuinoline N-oxides
ReductionSodium borohydrideHydroquinoline derivatives
SubstitutionVarious catalystsFunctionalized derivatives

Biology

The compound's structural features enable it to interact with biological systems, making it a candidate for drug development:

  • Antimalarial Activity: Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting potential applications in malaria treatment .

Case Study: Antimalarial Screening

A study on quinoline derivatives highlighted the potential of similar compounds to inhibit translation elongation factor 2 (PfEF2), showcasing their effectiveness in preclinical models . This suggests that this compound may exhibit similar properties.

Industry

This compound may find applications in material science due to its chemical stability and reactivity:

  • Polymer Development: Its unique structure can be utilized to create polymers with tailored properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Pyridoquinolines exhibit 2–3× higher diuretic activity than pyrroloquinolines, attributed to improved solubility and metabolic stability from the expanded heterocycle .
  • Substituent position on the anilide fragment critically impacts activity. For example:
    • 4-Methoxy substitution (Compound 2g) : Maximizes diuretic effect (~150% increase vs. control), comparable to hydrochlorothiazide but at a lower dose (10 mg/kg vs. 40 mg/kg) .
    • 2- or 3-Methoxy substitution (Compounds 2e, 2f) : Moderate activity, highlighting positional dependence .
    • 4-Ethoxy substitution (Compound 2h) : Abolishes activity, indicating steric hindrance or metabolic instability with longer alkyl chains .
Pharmacological Data

Table 1: Diuretic Activity of Selected Compounds (10 mg/kg dose)

Compound Substituent Urinary Output (% vs. Control) Reference
Target Compound 2,4-Dimethylphenyl 135%*
2g (Pyridoquinoline) 4-Methoxyphenyl 150%*
VI (Pyrroloquinoline) 4-Methoxyphenyl 110%
Hydrochlorothiazide - 140% (at 40 mg/kg)

*Statistically significant (p ≤ 0.05).

Structure-Activity Relationship (SAR) Insights
  • Core Heterocycle : Expansion from pyrrolo to pyrido enhances diuresis due to improved hydrogen bonding and reduced ring strain .
  • Aromatic Substituents : Electron-donating groups (e.g., methoxy) at the para position optimize activity by enhancing binding to renal transporters .
  • Amide Linkage : Critical for stability; fragmentation under electron impact ionization generates tricyclic ketene intermediates (m/z 227), common across analogs .

Biological Activity

N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide (CAS No. 377061-64-8) is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H20N2O3
  • Molar Mass : 348.4 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 569.8 °C (predicted)
  • pKa : 4.50 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, affecting multiple cellular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Quinoline derivatives have been shown to possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities against various pathogens.
  • Antiviral Effects : Some studies suggest that quinoline derivatives can inhibit viral replication.

Anticancer Activity

A study published in Molecular Cancer Therapeutics demonstrated that quinoline derivatives could inhibit the proliferation of cancer cells through the modulation of cell cycle proteins and apoptosis-related factors. The specific compound N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo exhibited significant cytotoxicity against breast cancer cell lines (IC50 values in the micromolar range) .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Potential

Recent research highlighted the antiviral potential of quinoline derivatives against influenza virus strains. The study reported that N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo inhibited viral replication in vitro by targeting viral polymerase activity .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication

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